molecular formula C18H20N4O3S B12494896 N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide

N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B12494896
M. Wt: 372.4 g/mol
InChI Key: JDWHWBHNKKBZNX-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide: is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure that includes an acetylphenyl group, a dihydropyrimidinyl moiety, and a propanamide linkage, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the dihydropyrimidinyl core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the dihydropyrimidinyl intermediate with a thiol compound under basic conditions.

    Acetylation of the phenyl ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

    Formation of the propanamide linkage: The final step involves coupling the acetylphenyl and dihydropyrimidinyl intermediates using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the acetylphenyl and dihydropyrimidinyl moieties, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group, where nucleophiles can replace the acetyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The dihydropyrimidinyl moiety is known to interact with nucleotide-binding sites, which could explain its potential as an enzyme inhibitor. Additionally, the sulfanyl group may form covalent bonds with thiol groups in proteins, further modulating their function.

Comparison with Similar Compounds

N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}propanamide: can be compared with other compounds that have similar structural features:

    N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}acetamide: Similar structure but with an acetamide linkage instead of propanamide.

    N-(4-acetylphenyl)-2-{[6-amino-4-oxo-1-(prop-2-en-1-yl)-1,4-dihydropyrimidin-2-yl]sulfanyl}butanamide: Similar structure but with a butanamide linkage instead of propanamide.

These comparisons highlight the uniqueness of the propanamide linkage in the compound, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(6-amino-4-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylpropanamide

InChI

InChI=1S/C18H20N4O3S/c1-4-9-22-15(19)10-16(24)21-18(22)26-12(3)17(25)20-14-7-5-13(6-8-14)11(2)23/h4-8,10,12H,1,9,19H2,2-3H3,(H,20,25)

InChI Key

JDWHWBHNKKBZNX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NC(=O)C=C(N2CC=C)N

Origin of Product

United States

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